N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide
Description
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c21-15-4-2-14(3-5-15)16-8-20(24-11-23-16)28-10-19(25)22-9-13-1-6-17-18(7-13)27-12-26-17/h1-8,11H,9-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBKYDJOPDXZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC(=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Activité Biologique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 359.43 g/mol. The IUPAC name reflects its structural components, emphasizing the functional groups that contribute to its biological activity.
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide exhibit various mechanisms of action:
- Inhibition of Kinases : Many derivatives have shown activity against specific kinases involved in cancer progression, particularly EGFR (epidermal growth factor receptor) and other tyrosine kinases.
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway, affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound may also affect the cell cycle, leading to growth inhibition in cancer cell lines.
Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide. The following table summarizes key findings from various studies:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR Inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis Induction |
| Compound C | MCF7 | 4.52 | Cell Cycle Arrest |
| Doxorubicin | HepG2 | 7.46 | Standard Reference |
| Doxorubicin | HCT116 | 8.29 | Standard Reference |
Case Studies
- Case Study on HepG2 Cells : A derivative with structural similarities to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide was tested against HepG2 cells, showing an IC50 value of 2.38 µM, indicating potent antitumor activity compared to standard treatments like doxorubicin .
- Mechanistic Insights : In vitro studies revealed that these compounds could effectively inhibit EGFR signaling pathways, leading to reduced proliferation rates in cancer cells and increased rates of apoptosis as evidenced by annexin V-FITC assays .
Comparaison Avec Des Composés Similaires
Structural Analog 1: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)
- Core Structure: Shares the benzodioxole-methyl-acetamide backbone but replaces the pyrimidinyl-thio group with a bromothiophene-methylamino substituent.
- Synthesis : Synthesized via reductive amination of 5-bromothiophene-2-carbaldehyde with sodium triacetoxyborohydride (STAB), yielding 58 mg (56% yield) after RP-HPLC purification .
- Key Differences: The bromothiophene group introduces bulkier hydrophobic character compared to the fluorophenyl-pyrimidine moiety. The amino linkage (vs.
Structural Analog 2: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165)
- Core Structure: Similar acetamide backbone but substitutes the pyrimidinyl-thio group with a 2-bromobenzyl-methylamino group.
- Synthesis : Prepared via reductive amination of 2-bromobenzaldehyde, yielding 37 mg (quantitative) after column chromatography .
- Lack of a pyrimidine ring reduces opportunities for π-π stacking interactions.
Structural Analog 3: 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide (4a)
- Core Structure : Features a thiadiazole-thio linker instead of a pyrimidinyl-thio group.
- Synthesis : Synthesized via nucleophilic substitution between 1,3,4-thiadiazole-2-thiol and 2-chloroacetamide, yielding a golden-colored solid (56% yield) .
- Key Differences :
- The trifluoromethylphenyl group increases lipophilicity and metabolic resistance.
- Thiadiazole ring introduces additional hydrogen-bond acceptors compared to pyrimidine.
Anticonvulsant Activity
- Compound 5j (triazole-thio analog): Exhibited ED50 values of 54.8 mg/kg (MES test) and 52.8 mg/kg (scPTZ test), with a protective index (PI) of 9.30, outperforming standard drugs .
- Implication : The thioether linkage in the target compound may similarly enhance CNS penetration and anticonvulsant efficacy.
Anti-inflammatory and Analgesic Activity
- Compound 5d (benzothiazole analog): Demonstrated potent anti-inflammatory activity, while 5e showed superior analgesia .
- Implication : The benzodioxole and fluorophenyl groups in the target compound may synergize for dual anti-inflammatory/analgesic effects.
Physicochemical and Pharmacokinetic Considerations
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
